6-Methoxy-6-methylhept-4-yn-3-one
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Overview
Description
6-Methoxy-6-methylhept-4-yn-3-one is an organic compound characterized by the presence of a methoxy group, a methyl group, and a triple bond within its heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-methylhept-4-yn-3-one typically involves the alkylation of a suitable alkyne precursor with a methoxy and methyl substituent. One common method involves the reaction of 6-methoxy-6-methylhept-4-yne with an appropriate oxidizing agent under controlled conditions to yield the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6-methylhept-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Scientific Research Applications
6-Methoxy-6-methylhept-4-yn-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-6-methylhept-4-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-6-hepten-4-yn-2-ol
- 6-Methylhept-4-en-1-yl isobutyrate
Uniqueness
6-Methoxy-6-methylhept-4-yn-3-one stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its methoxy and methyl substituents, along with the triple bond, make it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
91888-51-6 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-methoxy-6-methylhept-4-yn-3-one |
InChI |
InChI=1S/C9H14O2/c1-5-8(10)6-7-9(2,3)11-4/h5H2,1-4H3 |
InChI Key |
WOCWUZPWMLUBMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C#CC(C)(C)OC |
Origin of Product |
United States |
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